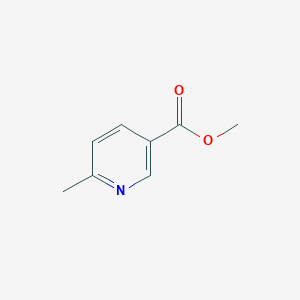

Methyl 6-methylnicotinate

Descripción general

Descripción

Methyl 6-methylnicotinate is a chemical compound with the molecular formula C8H9NO2. It is a derivative of nicotinic acid and belongs to the class of pyridine carboxylates. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-methylnicotinate can be synthesized from 6-methylnicotinic acid. The process involves esterification, where 6-methylnicotinic acid reacts with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions at a temperature of around 95°C for several hours .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:

- Dissolving 6-methylnicotinic acid in an alcohol solvent.

- Adding thionyl chloride and dimethylformamide to the solution.

- Refluxing the mixture at 95°C for 4 hours.

- Monitoring the reaction progress using liquid chromatography-mass spectrometry (LC-MS).

- Isolating the product by distillation and purification .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 6-methylnicotinic acid.

Reduction: 6-methyl-3-pyridinemethanol.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 6-methylnicotinate serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups .

Synthetic Routes : The compound can be synthesized through various methods, including the oxidation of specific alkylpyridines . This versatility makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound acts as a biochemical reagent used in life sciences for studying metabolic pathways and enzyme interactions . Its role as a precursor in synthesizing biologically active compounds enhances its significance in pharmacological studies.

Medicine

This compound has potential applications in developing pharmaceuticals targeting central nervous system disorders due to its ability to act as a peripheral vasodilator, enhancing local blood flow. This property may provide temporary relief from muscle and joint pain, making it relevant in pain management therapies.

Case Study : In clinical settings, formulations containing this compound have been explored for treating conditions such as peripheral artery disease, where improved blood flow is essential for tissue health.

Industrial Applications

In the industrial sector, this compound is utilized as a reagent in various chemical processes, including the production of new materials and catalysts . Its role as an oxidation catalyst is particularly noteworthy in synthesizing other nicotinates used in pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl 6-methylnicotinate involves its interaction with biological targets. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is thought to be mediated by the release of prostaglandin D2, which acts locally due to its short half-life .

Comparación Con Compuestos Similares

Methyl 6-methylnicotinate can be compared with other similar compounds such as:

Methyl nicotinate: Both compounds are esters of nicotinic acid, but methyl nicotinate lacks the methyl group at the 6-position.

6-methyl nicotinic acid: This compound is the carboxylic acid form, whereas this compound is the ester form.

6-methyl-3-pyridinemethanol: This is the reduced form of this compound

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.

Actividad Biológica

Methyl 6-methylnicotinate (CAS Number: 5470-70-2) is an ester derivative of nicotinic acid that has garnered attention for its biological activities, particularly in the context of vasodilation, anti-inflammatory effects, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 228.4 °C at 760 mmHg |

| Melting Point | 34-37 °C |

| Flash Point | 103.3 °C |

These properties indicate that this compound is a stable compound with a relatively low melting point, making it suitable for various biological applications.

This compound acts primarily through vasodilation , which is the widening of blood vessels. This effect is mediated by the release of nitric oxide (NO) from endothelial cells, leading to increased blood flow and reduced vascular resistance. Research indicates that this compound can induce localized vasodilation when applied topically, which has implications for its use in treating conditions associated with poor circulation and inflammation .

Vasodilatory Effects

Studies have demonstrated that this compound exhibits significant vasodilatory effects comparable to other nicotinic acid derivatives. In a clinical study involving healthy volunteers, different batches of this compound were tested for their ability to induce vasodilation. The results indicated no significant difference in efficacy between fresh and aged samples, suggesting that the compound maintains its biological activity over time .

Anti-inflammatory Applications

This compound has been explored for its anti-inflammatory properties. It has been utilized in clinical investigations related to various inflammatory disorders, including:

- Autism Spectrum Disorders

- Huntington's Disease

- Social Phobia

- Major Depressive Disorder

- Schizophrenia

In these studies, this compound was applied transcutaneously to assess its effects on inflammatory responses. The findings suggested that it may help alleviate symptoms associated with these conditions by modulating local inflammatory processes .

Case Studies

Case Study: Erythema Induction

In a study assessing the erythema-inducing capability of this compound, subjects received topical applications of the compound. The results showed that while erythema was induced consistently across different ages of the compound, there was no statistically significant correlation between subject age and erythema response, indicating robust performance regardless of storage conditions .

Case Study: Clinical Applications

A double-blind study evaluated the efficacy of this compound in patients with chronic inflammatory conditions. Participants reported improved symptoms such as reduced pain and increased mobility after treatment with topical formulations containing the compound. This suggests potential therapeutic benefits in managing chronic inflammatory diseases .

Q & A

Basic Questions

Q. What are the critical safety precautions for handling methyl 6-methylnicotinate in laboratory settings?

this compound is classified under CLP regulations (EC No. 1272/2008) as causing skin corrosion/irritation (Category 2), eye damage/irritation (Category 2A), and specific target organ toxicity (STOT SE, Category 3) . Key precautions include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

- Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and avoidance of water to prevent environmental release .

Q. What are the fundamental physical and chemical properties of this compound relevant to experimental design?

Key properties include:

- Physical state : Solid at room temperature.

- Melting point : 36°C .

- Flash point : 103°C (non-flammable under standard conditions) .

- Stability : Chemically stable under recommended storage conditions but incompatible with strong oxidizers and acids . These properties inform solvent selection (e.g., avoiding polar aprotic solvents near melting point) and reaction temperature controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from impurities, solvent effects, or instrumentation calibration. Methodological steps include:

- Cross-validation using NIST Chemistry WebBook or peer-reviewed spectral databases .

- Repeating synthesis with stringent purification (e.g., recrystallization or HPLC) and reporting solvent systems explicitly .

- Collaborative verification via inter-laboratory studies to isolate instrumental variability .

Q. What advanced techniques are recommended for characterizing synthetic intermediates of this compound?

For novel derivatives or intermediates:

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Multinuclear NMR (e.g., , DEPT-135) to resolve structural ambiguities in the pyridine ring.

- X-ray crystallography for absolute configuration determination, particularly for stereoisomers .

- HPLC-PDA for purity assessment (>98% by area normalization) .

Q. How should researchers design studies to assess the environmental persistence of this compound?

Despite its classification as non-PBT/vPvB under REACH , advanced studies require:

- OECD 301/303 biodegradation tests to evaluate aerobic/anaerobic degradation pathways.

- Soil mobility assays using column chromatography to measure (organic carbon-water partition coefficient).

- Algal/ Daphnia toxicity tests (OECD 201/202) to refine ecotoxicological profiles .

Q. What strategies mitigate side reactions during this compound synthesis?

Common issues (e.g., ester hydrolysis or methylation inefficiency) can be addressed via:

- Protective group chemistry : Temporary protection of the pyridine nitrogen to prevent undesired alkylation.

- Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) to enhance esterification yields .

- In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. Methodological Guidance Tables

Propiedades

IUPAC Name |

methyl 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPPZXZHYDSBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282781 | |

| Record name | Methyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-70-2 | |

| Record name | Methyl 6-methylnicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl(pyridine-3-carboxylic acid)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methylnicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0K0CM5PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.